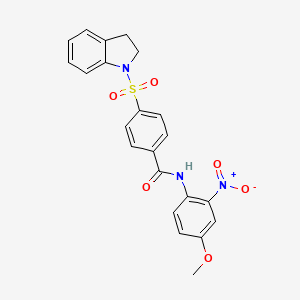
4-(indolin-1-ylsulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(indolin-1-ylsulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide, also known as CUDC-101, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer therapy. The compound was first synthesized in 2007 and has since been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential therapeutic benefits.
Mécanisme D'action
4-(indolin-1-ylsulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide works by inhibiting multiple cancer pathways, including EGFR, HER2, and HDAC. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. Additionally, it has been shown to inhibit tumor growth and metastasis in animal models of cancer.
Biochemical and Physiological Effects:
4-(indolin-1-ylsulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest and apoptosis, and inhibit tumor growth and metastasis. Additionally, it has been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
4-(indolin-1-ylsulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify. Additionally, it has been extensively studied and has a well-understood mechanism of action. However, there are also some limitations to using 4-(indolin-1-ylsulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide in lab experiments. It has been shown to have off-target effects, which can complicate the interpretation of experimental results. Additionally, it has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 4-(indolin-1-ylsulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide. One potential direction is to further investigate its potential applications in cancer therapy. This could involve testing its efficacy in clinical trials, as well as exploring its use in combination with other cancer therapies. Additionally, there is a need for further research into the off-target effects of 4-(indolin-1-ylsulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide, as well as the development of more soluble analogs of the compound. Finally, there is a need for further research into the mechanism of action of 4-(indolin-1-ylsulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide, as well as its potential applications in other areas of medicine.
Méthodes De Synthèse
4-(indolin-1-ylsulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide is synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method starts with the reaction of 4-methoxy-2-nitroaniline with 4-(chlorosulfonyl)benzoic acid to form 4-(4-methoxy-2-nitrophenylsulfonyl)benzoic acid. This intermediate is then reacted with indole-3-carbaldehyde to form 4-(indolin-1-ylsulfonyl)benzaldehyde, which is then reacted with N-(4-aminophenyl)benzamide to form the final product, 4-(indolin-1-ylsulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide.
Applications De Recherche Scientifique
4-(indolin-1-ylsulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit multiple cancer pathways, including epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and histone deacetylase (HDAC). This makes it a promising candidate for the treatment of various types of cancer, including breast, lung, and colon cancer.
Propriétés
IUPAC Name |
4-(2,3-dihydroindol-1-ylsulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O6S/c1-31-17-8-11-19(21(14-17)25(27)28)23-22(26)16-6-9-18(10-7-16)32(29,30)24-13-12-15-4-2-3-5-20(15)24/h2-11,14H,12-13H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAIGDVVDUGYHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(indolin-1-ylsulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3E)-3-{2-[6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]hydrazinylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B2786154.png)
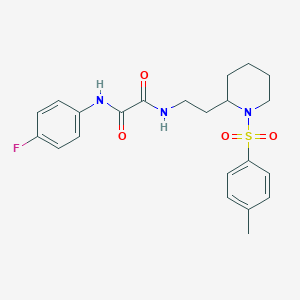
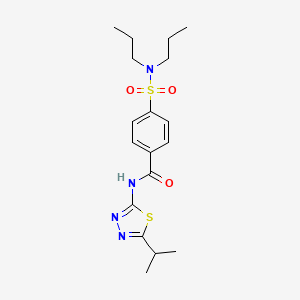
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide](/img/structure/B2786159.png)

![3,5-dimethyl-1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-amine](/img/structure/B2786161.png)
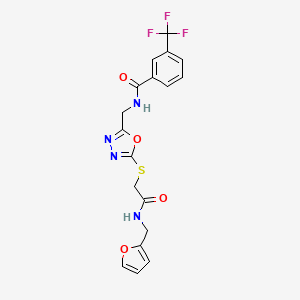
![N-(4-ethylphenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2786169.png)
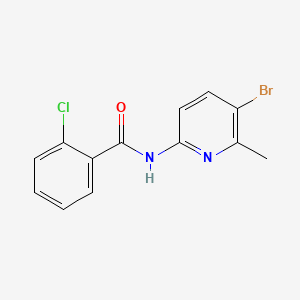
![N-(4-fluorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2786172.png)

![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3,4-diethoxybenzyl)propanamide](/img/structure/B2786174.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrazine-2-carboxamide](/img/structure/B2786175.png)
![N-cyclohexyl-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2786177.png)